molecular formula C18H32N4O6 B8180054 1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate

1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate

Cat. No. B8180054
M. Wt: 400.5 g/mol
InChI Key: PLHNEGIGTQLUIA-UHFFFAOYSA-N
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Description

1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate is a chemical compound with the molecular formula C18H32N4O6 . It has an average mass of 400.470 Da and a monoisotopic mass of 400.232178 Da . This compound is also known by its non-preferred name .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate consists of 18 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms .

Scientific Research Applications

  • Catalysis : 1,3-bis(carboxymethyl)imidazolium chloride acts as a metal-free, recyclable catalyst for the synthesis of N-allylanilines, proving effective under mild conditions and suitable for preparative scale production (Albert-Soriano, Hernández-Martínez, & Pastor, 2018).

  • Antibacterial and Anticancer Potential : Imidazolium salts like 1,3-bis(2-hydroxyethyl) imidazolidinium bromide have shown potential as antibiotics against bacteria and cancer cells (Uluçam & Turkyilmaz, 2018).

  • Synthesis of Organic Compounds : The production of 1,3-bis(2-methoxycarbonylmethyl)-4-R-imidazolium bromide is useful for synthesizing 1,4-isomer-containing compounds (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).

  • Structural Analysis : 1,3-bis(carboxymethyl)imidazolium bromide forms a symmetric dimer in crystal, though it does not complex mono- and di-valent metal cations in the gas phase (Barczyński et al., 2008).

  • Optical Activity : Synthesis and transformation of new optically active 1H-imidazole 3-oxides with substituted acetate groups offer potential for new organic compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

  • Food Chemistry : New 1,3-symmetrically substituted imidazoles are identified in nonenzymatic browning reactions, potentially originating from amino acids and dicarbonyl compounds in natural systems (Veĺišek et al., 1989).

  • Anion Recognition and Transport : Bis(imidazolium) salts derived from amino acids show high selectivity for chloride anions, with potential as anion receptors and transport agents (González-Mendoza et al., 2015).

properties

IUPAC Name

2-amino-6-[3-(5-amino-5-carboxypentyl)-5-methylimidazol-3-ium-1-yl]hexanoic acid;acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O4.C2H4O2/c1-12-10-19(8-4-2-6-13(17)15(21)22)11-20(12)9-5-3-7-14(18)16(23)24;1-2(3)4/h10-11,13-14H,2-9,17-18H2,1H3,(H-,21,22,23,24);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHNEGIGTQLUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N.CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate
Reactant of Route 2
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate
Reactant of Route 3
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate
Reactant of Route 4
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate
Reactant of Route 5
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate
Reactant of Route 6
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate

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